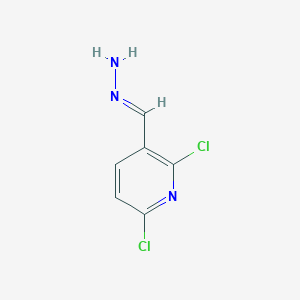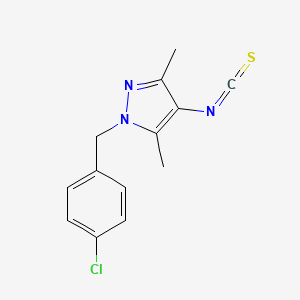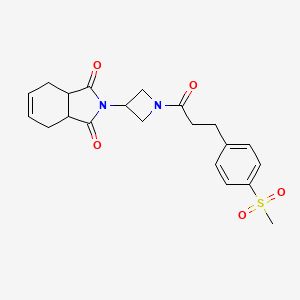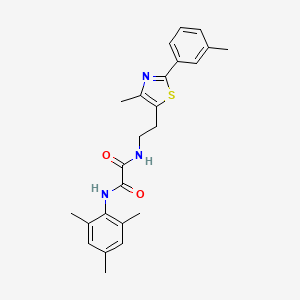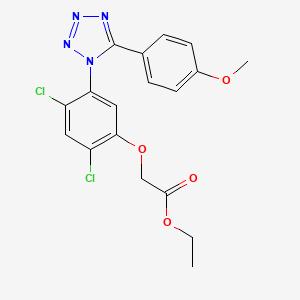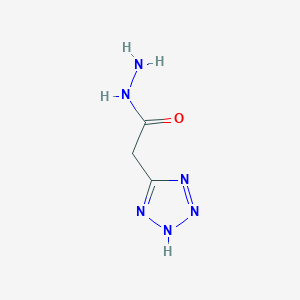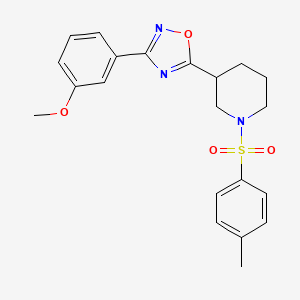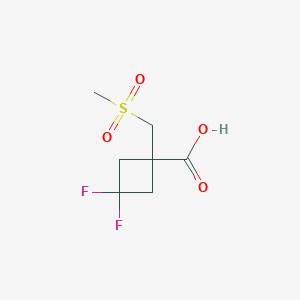
3,3-Difluoro-1-(methylsulfonylmethyl)cyclobutane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3,3-Difluoro-1-(methylsulfonylmethyl)cyclobutane-1-carboxylic acid” is a chemical compound with the CAS Number: 2567496-32-4 . It has a molecular weight of 196.22 and its IUPAC name is 3,3-difluoro-1-((methylthio)methyl)cyclobutane-1-carboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H10F2O2S/c1-12-4-6(5(10)11)2-7(8,9)3-6/h2-4H2,1H3,(H,10,11) . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is an oil at room temperature . The compound should be stored at room temperature .Aplicaciones Científicas De Investigación
Microbial Degradation and Environmental Fate
Research into polyfluoroalkyl chemicals, which include compounds similar to 3,3-Difluoro-1-(methylsulfonylmethyl)cyclobutane-1-carboxylic acid, emphasizes their environmental persistence and the potential for microbial degradation to break them down into perfluoroalkyl carboxylic (PFCAs) and sulfonic acids (PFSAs). These degradation products are of interest due to their toxicological profiles and ubiquity in the environment, necessitating investigations into their biodegradability and environmental fate (Liu & Avendaño, 2013).
Bioaccumulation and Environmental Risks
The bioaccumulation potential of perfluorinated acids, including PFCAs, has been critically reviewed, suggesting that while these compounds are environmentally persistent, those with shorter carbon chains (less than seven fluorinated carbons) do not meet criteria for bioaccumulation, offering insight into their environmental behavior and risks (Conder et al., 2008).
Fluorinated Alternatives and Environmental Impacts
Studies have also examined fluorinated alternatives to long-chain PFCAs and PFSAs, highlighting the lack of information on their environmental releases, persistence, and exposure risks. This research underscores the need for more data to assess the safety of these alternatives for humans and the environment (Wang et al., 2013).
Treatment and Removal Techniques
Novel treatment technologies for perfluorinated compounds like PFOS and PFOA have been critically reviewed, indicating the challenges posed by their physicochemical properties to conventional remediation technologies. This review suggests a need for more effective treatment methods to manage these contaminants in the environment (Kucharzyk et al., 2017).
Regulatory Perspectives and Risk Management
An examination of risk assessment and management practices in various countries highlights the challenges in regulating perfluorinated compounds. This includes a look at provisional tolerable daily intakes, drinking water guidelines, and the effectiveness of current regulations and countermeasures (Zushi et al., 2012).
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
3,3-difluoro-1-(methylsulfonylmethyl)cyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F2O4S/c1-14(12,13)4-6(5(10)11)2-7(8,9)3-6/h2-4H2,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPGZOAUYIAIAIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1(CC(C1)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Difluoro-1-(methylsulfonylmethyl)cyclobutane-1-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

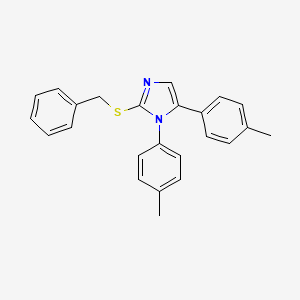
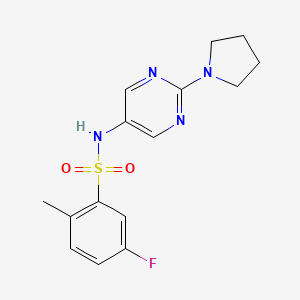
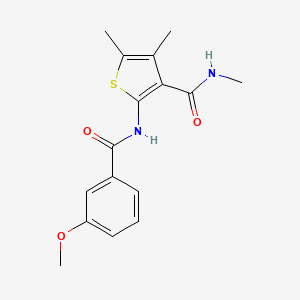
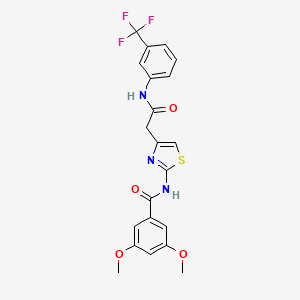
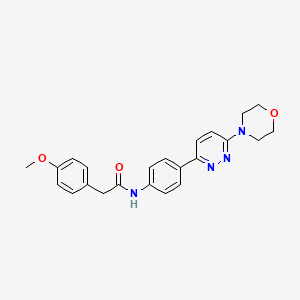
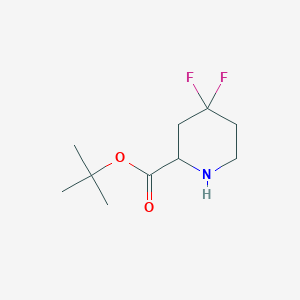
![N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]-3-nitrobenzamide](/img/structure/B2721010.png)
